molecular formula C19H26N4O2 B5308013 N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

カタログ番号 B5308013
分子量: 342.4 g/mol
InChIキー: IJEOAABTDOWGLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as CPI-455, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. CPI-455 is a potent and selective inhibitor of the histone H3 lysine 27 (H3K27) demethylase, JMJD3. This enzyme is involved in the epigenetic regulation of gene expression and has been implicated in a variety of diseases, including cancer, inflammation, and neurodegeneration.

作用機序

N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea works by inhibiting the H3K27 demethylase JMJD3. This enzyme is involved in the epigenetic regulation of gene expression, specifically the removal of methyl groups from histone H3 lysine 27. By inhibiting JMJD3, this compound prevents the demethylation of H3K27, leading to changes in gene expression. This can have therapeutic effects in diseases where JMJD3 is dysregulated, such as cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific disease being targeted. In cancer, this compound has been shown to inhibit the growth of cancer cells, induce cell death, and sensitize cells to chemotherapy. Inflammation is also a potential target for this compound, as it has been shown to reduce the expression of inflammatory genes in macrophages. Finally, this compound has been shown to have neuroprotective effects in models of neurodegeneration, such as Alzheimer's disease.

実験室実験の利点と制限

One advantage of N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is its selectivity for JMJD3, which allows for targeted inhibition of this enzyme without affecting other histone demethylases. This can reduce off-target effects and improve the specificity of the compound. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in some applications. Additionally, the synthesis method for this compound is relatively complex, which may limit its availability for some researchers.

将来の方向性

There are several potential future directions for research on N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One area of interest is the development of more potent analogs of this compound that can be used in a wider range of applications. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on gene expression. Finally, there is potential for the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.

合成法

N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea was first synthesized by researchers at the University of Michigan in 2014. The synthesis method involves a multi-step process starting with the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclohexyl-N-isopropylamine to form the corresponding amide. Finally, the amide is reacted with formaldehyde and sodium cyanoborohydride to form the final product, this compound.

科学的研究の応用

N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegeneration. In cancer, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. Inflammation is also a potential target for this compound, as the H3K27 demethylase JMJD3 has been implicated in the regulation of inflammatory gene expression. Finally, this compound has been shown to have neuroprotective effects in models of neurodegeneration, such as Alzheimer's disease.

特性

IUPAC Name

3-cyclohexyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14(2)23(19(24)20-16-11-7-4-8-12-16)13-17-21-18(22-25-17)15-9-5-3-6-10-15/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEOAABTDOWGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。